Cyclohexanepropanoic acid, 2-oxo-, methyl ester
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Overview
Description
Methyl 3-(2-oxocyclohexyl)propanoate: is an organic compound with the molecular formula C10H16O3. It is a derivative of cyclohexanone and is characterized by the presence of a methyl ester group attached to a propanoate chain. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: Methyl 3-(2-oxocyclohexyl)propanoate can be synthesized through several methods. One common approach involves the esterification of 3-(2-oxocyclohexyl)propanoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods: In an industrial setting, the production of methyl 3-(2-oxocyclohexyl)propanoate may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and catalyst concentration are crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions: Methyl 3-(2-oxocyclohexyl)propanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The ester group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride or lithium aluminum hydride are often used as reducing agents.
Substitution: Nucleophiles such as amines or alcohols can be used under basic or acidic conditions.
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted esters or amides.
Scientific Research Applications
Chemistry: Methyl 3-(2-oxocyclohexyl)propanoate is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block in the preparation of pharmaceuticals, agrochemicals, and fine chemicals.
Biology: In biological research, this compound can be used to study enzyme-catalyzed reactions involving ester hydrolysis or oxidation-reduction processes.
Medicine: The compound’s derivatives may exhibit biological activity, making it a potential candidate for drug development and medicinal chemistry studies.
Industry: Methyl 3-(2-oxocyclohexyl)propanoate is utilized in the production of fragrances, flavors, and other specialty chemicals due to its unique structural properties.
Mechanism of Action
The mechanism of action of methyl 3-(2-oxocyclohexyl)propanoate involves its interaction with specific molecular targets. For instance, in enzymatic reactions, the ester group can be hydrolyzed by esterases, leading to the formation of the corresponding acid and alcohol. The ketone group can undergo reduction or oxidation, depending on the reaction conditions and the presence of specific enzymes or chemical reagents.
Comparison with Similar Compounds
- Methyl 2-oxocyclohexanepropionate
- Cyclohexanepropanoic acid, 2-oxo-, methyl ester
- Methyl 2-oxocyclohexane-3-propionate
Comparison: Methyl 3-(2-oxocyclohexyl)propanoate is unique due to its specific substitution pattern on the cyclohexane ring. This structural feature influences its reactivity and the types of reactions it can undergo. Compared to similar compounds, it may exhibit different physical properties such as boiling point, density, and refractive index, which can affect its applications in various fields.
Biological Activity
Cyclohexanepropanoic acid, 2-oxo-, methyl ester (CAS Number: 75844-17-6) is an organic compound that has garnered interest in various fields including biology and medicine due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound is characterized by the presence of a cyclohexane ring, a propanoic acid moiety, and a ketone functional group. Its molecular formula is C11H18O4. The structure allows for various chemical reactions, including hydrolysis and oxidation, which can influence its biological activity.
The biological activity of this compound can be attributed to its interactions with specific enzymes and receptors within biological systems. The ester group can undergo hydrolysis to release cyclohexanepropanoic acid, which may interact with various biological targets, potentially modulating metabolic pathways or exhibiting pharmacological effects.
Antimicrobial Activity
Recent studies have indicated that cyclohexanepropanoic acid derivatives exhibit antimicrobial properties. For instance, in a study focusing on plant-pathogen interactions, this compound was identified as a significant secondary metabolite involved in the resistance mechanisms of plants against Fusarium oxysporum, a common fungal pathogen. The compound's ability to inhibit fungal growth suggests potential applications in agricultural biocontrol strategies .
Antioxidant Properties
Research has highlighted the antioxidant capabilities of cyclohexanepropanoic acid derivatives. In vitro assays demonstrated that these compounds can scavenge free radicals, thereby protecting cells from oxidative stress. This property is crucial for developing therapeutic agents aimed at mitigating oxidative damage in various diseases .
Enzyme Interaction Studies
This compound has been investigated for its interactions with specific enzymes. A notable study employed molecular docking techniques to assess the binding affinity of this compound with target proteins involved in metabolic pathways. The findings revealed promising interactions that could lead to the development of enzyme inhibitors or modulators .
Study on Plant Resistance Mechanisms
In a comprehensive proteomic analysis involving tomato plants exposed to Fusarium oxysporum, this compound was identified among the top-ranked secondary metabolites associated with enhanced disease resistance. The study utilized two-dimensional electrophoresis coupled with mass spectrometry to profile differentially expressed proteins in response to pathogen attack .
Antifungal Potential Assessment
A study assessing the antifungal potential of various compounds isolated from soil fungi indicated that cyclohexanepropanoic acid derivatives effectively suppressed mycelial growth of Fusarium oxysporum. The most significant inhibition was observed at specific concentrations, underscoring the compound's potential as a natural fungicide .
Comparative Analysis with Similar Compounds
Compound Name | Biological Activity | Unique Features |
---|---|---|
Cyclohexanepropanoic acid | Precursor to methyl ester | Lacks methoxycarbonyl group |
Cyclohexanecarboxylic acid | Antimicrobial properties | Simple carboxylic structure |
3-Cyclohexene-1-carboxylic acid, methyl ester | Antioxidant properties | Contains double bond in structure |
Properties
CAS No. |
10407-33-7 |
---|---|
Molecular Formula |
C10H16O3 |
Molecular Weight |
184.23 g/mol |
IUPAC Name |
methyl 3-(2-oxocyclohexyl)propanoate |
InChI |
InChI=1S/C10H16O3/c1-13-10(12)7-6-8-4-2-3-5-9(8)11/h8H,2-7H2,1H3 |
InChI Key |
NYUXNQYPEPSSAT-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CCC1CCCCC1=O |
Origin of Product |
United States |
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